Product packaging for 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine(Cat. No.:)

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

Cat. No.: B7882107
M. Wt: 154.25 g/mol
InChI Key: KHQIMHCQMINGFA-UHFFFAOYSA-N
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Description

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is a versatile amine-functionalized bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. While direct studies on this specific amine are limited in the public domain, its core structure, the 3-azabicyclo[3.3.1]nonane system, is a privileged framework in drug discovery. This compound serves as a critical synthetic intermediate for developing novel bioactive molecules. Research on closely related N -substituted 9-azabicyclo[3.3.1]nonane derivatives has identified potent and highly selective ligands for sigma-2 (σ2) receptors . These σ2 receptors are overexpressed in a wide variety of proliferating tumor cells, making them a valuable target for oncology research, both for developing PET radiotracers for cancer imaging and for investigating chemosensitizing agents that enhance the effect of conventional chemotherapeutics like doxorubicin . The rigid bicyclic structure provides a three-dimensional framework that is valuable for exploring structure-activity relationships. Researchers utilize this and similar building blocks to create diverse compound libraries for screening against various biological targets. The amine group at the 9-position allows for further functionalization, enabling its incorporation into more complex molecules. Handling Note: For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B7882107 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQIMHCQMINGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Stereoselective Methodologies for 3 Methyl 3 Aza Bicyclo 3.3.1 Non 9 Ylamine

Retrosynthetic Analysis of the 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine Scaffold

A logical retrosynthetic analysis of the target compound, this compound, suggests that the primary disconnection points involve the C-9 amine and the N-3 methyl group. The C9-amino group can be envisioned as arising from the reduction of a corresponding oxime or through the reductive amination of a ketone precursor. This leads back to the key intermediate, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one.

Further deconstruction of this bicyclic ketone points towards the formation of the 3-azabicyclo[3.3.1]nonane ring system. This core structure is typically assembled through a double Mannich reaction or similar cyclization strategies, which involve the condensation of a cyclic ketone, an amine, and an aldehyde. The N-methyl group can be introduced either at an early stage by using methylamine (B109427) as a reactant in the ring formation or at a later stage through N-methylation of a secondary amine precursor.

Common Precursors and Synthetic Strategies for the 3-Azabicyclo[3.3.1]nonane Ring System

The synthesis of the 3-azabicyclo[3.3.1]nonane framework is a well-established area of heterocyclic chemistry, with several robust methods available for its construction.

Synthesis of Key Bicyclic Ketone Intermediates

The cornerstone of many synthetic routes towards this compound is the preparation of the corresponding bicyclic ketone, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one. A prevalent method for constructing this key intermediate is the Robinson-Schöpf condensation, a variation of the Mannich reaction. This reaction typically involves the condensation of a suitable dialdehyde, such as glutaraldehyde, with a primary amine, like methylamine, and a derivative of acetone, such as acetonedicarboxylic acid. researchgate.net

Variations of this approach have been extensively reviewed and optimized. For instance, one-pot Mannich condensations of cyclohexanones with various aldehydes and ammonium (B1175870) acetate (B1210297) have been successfully employed to synthesize a range of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. researchgate.net While these examples often feature additional substituents, the fundamental bicyclic core is assembled through this powerful cyclization reaction. The reaction conditions can be tailored to control the stereochemistry of the resulting bicyclic system.

Multicomponent Reactions in Bicyclic Amine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, including bicyclic amines. The Mannich reaction, as mentioned above, is a classic example of a three-component reaction. semanticscholar.org The utility of MCRs in generating libraries of structurally diverse compounds makes them particularly attractive in drug discovery and materials science. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs are broadly applicable to the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold. For example, a N-Arylmethyl-3-azabicyclo[3.3.1]nonan-9-one has been prepared using a multicomponent system involving cyclohexanone, benzylamine, and formaldehyde (B43269). researchgate.net

Direct Synthetic Routes to this compound

With the key bicyclic ketone in hand, the final transformations to introduce the N-methyl group and the C-9 amine can be addressed.

Strategies for Incorporating the N-3 Methyl Group

The incorporation of the methyl group at the N-3 position can be achieved in two primary ways. The most direct method involves using methylamine as the nitrogen source during the initial ring-forming reaction. This approach is exemplified in the synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime, where methylamine is a starting material. csic.es

Alternatively, if a precursor with a secondary amine at the N-3 position is synthesized (e.g., using ammonia (B1221849) or a protected amine in the initial condensation), the methyl group can be introduced at a later stage. Standard N-methylation procedures, such as reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide, can be employed. google.com

Methods for Introducing the C-9 Amine Functionality via Reduction Pathways

The introduction of the amine group at the C-9 position is most commonly achieved through the reduction of a suitable precursor, typically an oxime or via reductive amination of the ketone.

Reduction of the Oxime:

The synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime has been reported. csic.es This oxime serves as an excellent precursor to the desired amine. The reduction of such oximes can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation over Raney nickel. For instance, the reduction of the isomeric N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime to 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane was successfully achieved using this method. prepchem.com Other reducing agents such as lithium aluminum hydride or sodium in alcohol could also be considered.

Reductive Amination of the Ketone:

An alternative and direct route from the ketone intermediate is reductive amination. This one-pot procedure involves the reaction of the ketone, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one, with an ammonia source (such as ammonium acetate) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent often used for this transformation. pleiades.online This method has been successfully applied to other 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones to furnish the corresponding 9-amino derivatives. researchgate.netresearchgate.net

Amide Bond Formation as a Derivatization Strategy for Bicyclic Amine Systems

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, providing a reliable method for derivatizing amine-containing scaffolds such as the 3-azabicyclo[3.3.1]nonane system. capes.gov.brrsc.orgchemijournal.com This strategy allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. The reactivity of the primary or secondary amine in these bicyclic systems readily allows for coupling with carboxylic acids, acid chlorides, or other activated acyl species. libretexts.org

Commonly employed coupling reagents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with the amine. nih.gov Another prevalent reagent is dicyclohexylcarbodiimide (B1669883) (DCC). The choice of coupling agent and reaction conditions can be tailored to the specific substrates, particularly when dealing with electron-deficient amines or sterically hindered carboxylic acids. nih.gov For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is a modern and efficient method for amide bond formation. nih.gov

A study focused on the preparation of amide derivatives of 3-azabicyclo[3.3.1]nonanes highlighted their potential as antiarrhythmic agents, underscoring the pharmaceutical relevance of this derivatization strategy. capes.gov.br The general synthetic approach often involves the reaction of a 3-azabicyclo[3.3.1]nonane with a suitable carboxylic acid derivative. commonorganicchemistry.com

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)Typical Solvent(s)Key Features
EDCHOBt, NHSDMF, CH2Cl2Water-soluble urea (B33335) byproduct, mild conditions. nih.gov
DCCDMAPCH2Cl2, THFHigh reactivity, but insoluble urea byproduct can complicate purification.
HATUDIPEA, Et3NDMF, CH2Cl2Fast reaction rates, low racemization, suitable for hindered substrates. nih.gov
BOP-ClEt3NCH2Cl2Effective for coupling with poorly nucleophilic amines.

Stereochemical Control and Isomer Synthesis in 3-Azabicyclo[3.3.1]nonane Systems

The stereochemistry of the 3-azabicyclo[3.3.1]nonane framework is a critical determinant of its biological activity. The rigid bicyclic structure gives rise to distinct stereoisomers, primarily endo and exo isomers, which can exhibit significantly different pharmacological profiles.

Formation of Endo/Exo Isomers during Reductions

The reduction of the ketone at the C-9 position of the 3-azabicyclo[3.3.1]nonane skeleton is a key step in the synthesis of this compound and its analogs. This reduction can lead to the formation of two diastereomeric alcohols, designated as endo and exo, depending on the orientation of the newly formed hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed and the substitution pattern on the bicyclic ring system.

For example, the reduction of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one to the corresponding alcohols showed that the endo alcohol exhibited a significant upfield shift for the C-2 and C-4 carbons in the 13C NMR spectrum compared to the exo alcohol. This spectroscopic difference provides a valuable tool for the stereochemical assignment of the reduction products.

A patent for producing an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative describes the use of a ruthenium complex catalyst for the reduction of the corresponding ketone. google.com This method is highlighted as a more cost-effective and simplified process compared to reductions using boron-based reductants like sodium borohydride, which is also a common reagent for this type of transformation. google.comorgsyn.org The choice of catalyst and reaction conditions can be fine-tuned to achieve high diastereoselectivity for the desired endo isomer. google.com

Interactive Table: Influence of Reducing Agents on Stereoselectivity

Reducing AgentCatalystTypical OutcomeReference(s)
Sodium borohydride-Mixture of endo and exo isomers, often with a preference for one depending on substrate. google.comorgsyn.org
Lithium aluminum hydride-Powerful reducing agent, can also lead to mixtures of isomers. researchgate.net researchgate.net
HydrogenRuthenium complexHigh selectivity for the endo isomer. google.com google.com
NaTeH-Can yield mainly the trans (exo) isomer in certain systems. acs.org acs.org

Diastereoselective and Enantioselective Approaches to this compound and its Chiral Analogs

The synthesis of enantiomerically pure this compound and its chiral analogs is of significant interest for the development of selective therapeutic agents. This requires the use of asymmetric synthesis strategies to control the stereochemistry at multiple centers within the molecule.

Diastereoselective approaches often rely on substrate control, where existing chiral centers in the molecule direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral 3-azabicyclo[3.3.1]nonan-9-one can proceed with high diastereoselectivity due to the steric hindrance imposed by the existing substituents on the bicyclic frame.

Enantioselective methods involve the use of chiral reagents, catalysts, or auxiliaries to induce asymmetry in the product. The development of catalytic asymmetric methods is particularly attractive due to the ability to generate large quantities of the desired enantiomer with a small amount of the chiral catalyst. nih.gov For the 3-azabicyclo[3.3.1]nonane framework, enantioselective synthesis has been approached through various means, including the use of chiral organocatalysts. nih.gov A domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts has been shown to produce functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers in high yields and enantioselectivities. nih.gov While not a direct synthesis of the target amine, this demonstrates the potential of organocatalysis in controlling the stereochemistry of this bicyclic system.

Another approach involves the use of chiral building blocks derived from natural sources. For example, the reaction of (-)-β-pinene with nitriles in a Ritter-type reaction has been used to generate chiral 3-azabicyclo[3.3.1]non-3-ene derivatives. researchgate.netresearchgate.net These intermediates can then be further elaborated to the desired chiral amine. The synthesis of C1-symmetric chiral diamines and their application in asymmetric copper(II)-catalyzed Henry reactions also showcases a strategy for creating chiral centers that could be incorporated into the synthesis of chiral 3-azabicyclo[3.3.1]nonane analogs. acs.org

Modern Synthetic Techniques and Catalysis Applicable to the 3-Azabicyclo[3.3.1]nonane Framework

The construction of the 3-azabicyclo[3.3.1]nonane skeleton has been the subject of considerable synthetic effort, leading to the development of novel and efficient methodologies. chemijournal.comrsc.org Modern synthetic techniques have focused on improving efficiency, atom economy, and stereocontrol in the synthesis of this important scaffold.

One-pot tandem reactions, such as the Mannich reaction, have been utilized for the facile synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. rsc.org Multicomponent reactions are another powerful tool, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. acs.org For example, a multicomponent cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives. acs.org

Catalysis plays a pivotal role in modern synthetic strategies for the 3-azabicyclo[3.3.1]nonane framework. nih.gov Palladium-catalyzed tandem diverted Tsuji-Trost processes have provided rapid access to 2-azabicyclo[3.3.1]nonanes from simple pyrroles. researchgate.net Copper-catalyzed N-acyliminium ion cyclization has been used to form 3-azabicyclo[3.3.1]non-6-ene structures. researchgate.net Furthermore, a bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis has been reported for the construction of N-bridged [3.3.1] ring systems through a cascade process. nih.gov Radical-based strategies, such as samarium(II) iodide-mediated radical cyclization, have also been explored for the construction of indole-fused azabicyclo[3.3.1]nonane frameworks. nih.gov

Microwave and ultrasound irradiation have been employed as alternative energy sources to accelerate reactions and improve yields in the synthesis of azabicyclo[3.3.1]nonane derivatives. nih.gov These techniques often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating.

Interactive Table: Modern Synthetic Methods for the 3-Azabicyclo[3.3.1]nonane Framework

Synthetic MethodKey Reagents/CatalystsProduct TypeReference(s)
Tandem Mannich ReactionAromatic ketones, paraformaldehyde, dimethylamine3-Azabicyclo[3.3.1]nonane derivatives rsc.org
Multicomponent Cascade Reaction3-Formylchromones, enaminones, HKAsFunctionalized 9-azabicyclo[3.3.1]nonanes acs.org
Tandem Diverted Tsuji–Trost ProcessPd(OAc)2, DPEPhos2-Azabicyclo[3.3.1]nonanes researchgate.net
Relay CatalysisChiral phosphonium salt, Lewis acidN-bridged [3.3.1] ring systems nih.gov
Radical CyclizationSmI2Indole-fused azabicyclo[3.3.1]nonanes nih.gov
Microwave/Ultrasound-Assisted SynthesisEt3NPentaazabicyclo[3.3.1]nonadienes nih.gov

Structural Elucidation and Advanced Conformational Analysis of 3 Methyl 3 Aza Bicyclo 3.3.1 Non 9 Ylamine

Experimental Structural Characterization Techniques

Experimental methods provide direct physical evidence of the molecular structure of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine and its analogues in both solid and solution states.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have consistently revealed a preference for a twin-chair conformation. researchgate.netnih.gov

In the crystal structure of derivatives such as (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, the bicyclic system adopts a twin-chair conformation where the nitrogen atom of the piperidine (B6355638) ring is protonated. researchgate.net Similarly, analysis of 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane and N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol shows that the bicyclic ring system adopts a chair-chair conformation in each case. nih.gov This conformation is a recurring structural motif for this class of compounds.

The crystal data for a representative derivative, 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, highlights the typical parameters obtained from such an analysis. nih.gov

Table 1: Crystal Data for 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide nih.gov

ParameterValue
Chemical FormulaC₁₇H₂₄N₂O
Molecular Weight (Mr)272.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)38.68 (2)
b (Å)12.300 (7)
c (Å)9.975 (5)
β (°)101.263 (7)
Volume (V) (ų)4654 (4)
Z (molecules/unit cell)12

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For the 3-azabicyclo[3.3.1]nonane system, both ¹H and ¹³C NMR are employed, often supplemented by a suite of 2D NMR experiments. nih.gov

Studies on various C-6 and C-9 substituted 3-azabicyclo[3.3.1]nonanes utilize one-dimensional (DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments to elucidate the effects of stereochemistry and substitution. nih.gov For instance, the chemical shifts of ring carbons that are syn to a hydroxyl group are shifted upfield compared to the non-hydroxylated system. researchgate.net The observed chemical shifts for the C-7 carbon in diastereomeric pairs are consistent with a chair-chair conformation of the azabicyclo[3.3.1]nonane ring system. researchgate.net Furthermore, analysis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime in solution indicates that the compound adopts a flattened chair-chair conformation with the N-CH₃ group in an equatorial position. csic.es

Table 2: NMR Techniques for Structural Analysis of 3-Azabicyclo[3.3.1]nonanes nih.gov

NMR ExperimentPurpose
¹H NMRDetermines the proton environment and coupling interactions.
¹³C NMRIdentifies the number and electronic environment of carbon atoms.
DEPT (Distortionless Enhancement by Polarization Transfer)Differentiates between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy)Identifies proton-proton (H-H) coupling networks.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded carbon and proton atoms (C-H).
HMBC (Heteronuclear Multiple Bond Correlation)Identifies long-range (2-3 bond) correlations between carbon and protons.
NOESY (Nuclear Overhauser Effect Spectroscopy)Determines spatial proximity of protons, aiding in stereochemical and conformational assignment.

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational chemistry provides invaluable insights into the conformational preferences, energies, and electronic properties of molecules, complementing experimental findings.

Molecular Mechanics (MMX) Calculations for Conformational Preferences and Energy Minimization

Molecular Mechanics (MM) calculations, using force fields such as MMX or MM3, are employed to model the potential energy surface of molecules and identify low-energy conformations. researchgate.netnih.gov For derivatives of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol, these calculations have shown a consistent preference for a slightly flattened chair-chair (CC) conformation where the N-methyl group occupies an equatorial position. researchgate.net These theoretical calculations provide strong support for the conformational preferences observed experimentally via NMR. researchgate.net In some specific cases, such as for 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol in non-polar solvents, calculations can estimate the contribution of minor conformers, like a boat-chair (BC) form stabilized by intramolecular hydrogen bonding. researchgate.net

Ab Initio Quantum-Mechanical Calculations and Density Functional Theory (DFT) Studies on Conformational Landscapes

For a more rigorous understanding of molecular conformations, ab initio and Density Functional Theory (DFT) methods are utilized. researchgate.net These quantum-mechanical approaches can accurately calculate the energy differences and inversion barriers between various conformers.

In a study on the closely related bicyclo[3.3.1]nonan-9-one, DFT calculations determined the free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations to be approximately 1 kcal/mol. researchgate.net The inversion barrier between them was calculated to be about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers could potentially co-exist, possibly leading to orientational disorder in the crystal structure. researchgate.net Similar computational studies on the 3-azabicyclo[3.3.1]nonane skeleton help to map its conformational landscape and understand the relative stabilities of different arrangements. mdpi.com

Prediction of Molecular Geometry and Electronic Structure Parameters

Ab initio and DFT methods are not only used for conformational analysis but also for the prediction of detailed geometric and electronic parameters. nih.govchalcogen.ro These calculations can provide optimized geometries with precise bond lengths and angles that often show good agreement with experimental data from X-ray crystallography. chalcogen.ro

Furthermore, these methods allow for the calculation of various electronic properties that are crucial for understanding a molecule's reactivity and spectroscopic behavior.

Table 3: Predicted Molecular and Electronic Parameters from Computational Methods nih.govresearchgate.net

Parameter TypeSpecific Examples
Molecular GeometryOptimized bond lengths, bond angles, dihedral angles
Electronic PropertiesHOMO-LUMO energies, energy gap, dipole moment
Spectroscopic PropertiesPredicted vibrational frequencies (IR), NMR chemical shifts
Reactivity DescriptorsMolecular Electrostatic Potential (MEP) maps, chemical hardness, electronegativity

Conformational Dynamics and Preferred Orientations of the 3-Methyl-3-aza-bicyclo[3.3.1]nonane Core

The conformational landscape of the 3-azabicyclo[3.3.1]nonane system is primarily dictated by the interplay of steric and electronic effects within its bicyclic structure. The preferred conformations aim to minimize torsional strain and non-bonded interactions, leading to a few low-energy arrangements.

The most stable and commonly observed conformation for the 3-azabicyclo[3.3.1]nonane skeleton is the twin-chair or chair-chair conformation. chemijournal.com In this arrangement, both six-membered rings adopt a chair-like geometry. However, unlike an ideal cyclohexane (B81311) chair, the rings in 3-azabicyclo[3.3.1]nonane derivatives are often significantly distorted. This distortion arises from transannular interactions, particularly the steric repulsion between the axial hydrogens or substituents at the C3 and C7 positions.

In the case of the 3-methyl-3-azabicyclo[3.3.1]nonane core, the presence of the methyl group on the nitrogen atom and the amino group at the 9-position further influences the geometry. The lone pair of electrons on the nitrogen atom also contributes to the electronic environment and can lead to repulsion with the C7-H group, causing a flattening of the piperidine ring. beilstein-journals.org Studies on analogous compounds, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have confirmed through NMR analysis that a twin-chair conformation with equatorial orientations of the substituents is generally preferred. chemijournal.com

X-ray crystallographic studies of related compounds provide precise geometric parameters that highlight these deviations. For instance, in (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, both the piperidinone and piperidine rings adopt chair conformations. researchgate.net Similarly, the oxime derivative of 2,4-bis(2-methyl-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one also exists in a twin-chair conformation. nih.gov A study on 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime revealed a flattened chair-chair conformation with the N-methyl substituent in an equatorial position. This flattening is a common feature, reducing the transannular strain.

To illustrate the geometry of a typical distorted chair-chair conformation in a related system, the following table presents selected puckering parameters and torsion angles.

Parameter Value (°) Description
Piperidinone Ring Puckering
Q0.5159Total puckering amplitude
θ158.26Puckering angle
φ173.07Phase angle
Piperidine Ring Puckering
Q0.5727Total puckering amplitude
θ7.74Puckering angle
φ23.87Phase angle

Table 1: Puckering parameters for the chair conformations in (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, a structurally related compound. Data sourced from a crystallographic study. researchgate.net

While the chair-chair conformation is the most stable, other higher-energy conformers such as chair-boat, boat-chair, and twin-boat are also possible for the 3-azabicyclo[3.3.1]nonane core. The energy barrier between these conformations is relatively low, and the presence of specific substituents or intermolecular forces like hydrogen bonding can stabilize these otherwise less favorable forms. chemijournal.com

For example, a single crystal X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a related heterocyclic system, revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. google.com In some cases, intramolecular hydrogen bonding can favor a boat-chair conformation. This is observed in certain secondary alcohols derived from 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, where the piperidine ring adopts a boat form to facilitate hydrogen bonding between the nitrogen's lone pair and the hydroxyl proton. nih.gov

The equilibrium between these conformers can also be influenced by the solvent. While a flattened chair-chair conformation is often observed in solution for compounds like 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oxime, more complex derivatives can exhibit different conformational preferences depending on the solvent's polarity.

Intermolecular Interactions and Crystal Packing Analysis of this compound (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound is governed by a network of intermolecular interactions, which can be visualized and quantified using Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal to identify and analyze the nature and extent of intermolecular contacts. By examining the regions of close contact between neighboring molecules, one can understand the forces that stabilize the crystal lattice.

While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, studies on structurally similar bicyclo[3.3.1]nonane derivatives provide significant insights into the expected interactions. The presence of the primary amine (-NH2) at the C9 position and the tertiary amine (N-CH3) at the N3 position makes this molecule a potent donor and acceptor for hydrogen bonds.

In the crystal structure of a related compound, 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, molecules are linked by weak N-H···O hydrogen bonds into chains. nih.gov For this compound, strong N-H···N hydrogen bonds between the primary amine of one molecule and the tertiary nitrogen of another are highly probable, leading to the formation of supramolecular chains or more complex networks.

Hirshfeld surface analyses performed on other azabicyclo[3.3.1]nonane derivatives consistently show that H···H interactions make the most significant contribution to the crystal packing, often accounting for over 50% of the surface contacts. researchgate.net This is due to the abundance of hydrogen atoms on the molecular surface. Other important interactions include:

N···H/H···N contacts: Indicative of hydrogen bonding.

C···H/H···C contacts: Representing weaker C-H···π or van der Waals interactions.

O···H/H···O contacts: Prevalent in structures with hydroxyl or carbonyl groups.

The table below summarizes the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a complex diazabicyclo[3.3.1]nonane derivative, which serves as a model for the types of interactions to be expected.

Interaction Type Contribution (%)
H···H52.3
H···C/C···H28.5
H···O/O···H10.8
H···Cl/Cl···H5.4
Cl···C/C···Cl1.1
C···C0.7

Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surface for 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This data illustrates the typical hierarchy of interactions in related bicyclic systems. researchgate.net

Reactivity of the Primary Amine Functionality at C-9

The primary amine at the C-9 position is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation, alkylation, and sulfonylation reactions, providing access to amides, secondary and tertiary amines, and sulfonamides, respectively.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. For instance, the acylation of the related endo-9-methyl-9-aza-bicyclo[3.3.1]non-3-yl amine with indol-3-yl carboxylic acid chloride proceeds in pyridine (B92270) and methylene (B1212753) chloride. researchgate.net Similarly, reaction with 4-methylbenzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) gives the corresponding benzamide (B126) derivative. gla.ac.uk Carbamates, another class of acylated products, can be synthesized from the reaction with appropriate reagents.

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. General methods for the N-alkylation of primary amines, such as reductive amination with aldehydes or ketones or direct alkylation with alkyl halides, are applicable. nih.govmonash.edu For example, gold clusters supported on porous coordination polymers have been shown to catalyze the one-pot N-alkylation of primary amines with alcohols. d-nb.info

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base like triethylamine affords the corresponding sulfonamides. This reaction is a standard procedure for the derivatization of primary amines. The synthesis of bicyclic sulfonamides has been demonstrated from related bicyclic amines by reacting them with sulfonyl chlorides in the presence of triethylamine in tetrahydrofuran. researchgate.net

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions

Reaction Type Reagent Product Type Reference
Acylation Acyl chloride Amide researchgate.netgla.ac.uk
Alkylation Alcohol (with catalyst) Secondary amine d-nb.info
Sulfonylation Sulfonyl chloride Sulfonamide researchgate.net

Amine-to-Other Functional Group Conversions

The primary amine at C-9 can serve as a precursor for other functional groups through various chemical transformations. A key reaction in this context is diazotization. Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. While specific studies on the diazotization of this compound are not extensively documented, the deamination of epimeric 6-aminobicyclo[3.2.2]nonanes, a related bicyclic system, has been reported to proceed via rearrangement to yield exo-alcohols. gla.ac.uk This suggests that the resulting diazonium species from the target molecule could be unstable and undergo skeletal rearrangements or substitution by the solvent to yield alcohols or other derivatives depending on the reaction conditions.

Reactivity of the Tertiary Amine Nitrogen at N-3

The tertiary amine at the N-3 position exhibits characteristic reactivity, including quaternization to form ammonium (B1175870) salts, N-demethylation, and N-oxidation.

Quaternization and Salt Formation

Quaternization: The tertiary nitrogen at N-3 can be readily alkylated to form quaternary ammonium salts. For instance, reaction with methyl iodide is a conventional method to produce the corresponding quaternary ammonium iodide. researchgate.net The formation of quaternary ammonium salts of related azabicyclic compounds has been achieved using microwave and ultrasound irradiation, often leading to improved yields and shorter reaction times compared to classical methods. dntb.gov.ua

Salt Formation: As a basic compound, this compound readily forms salts with both inorganic and organic acids. Hydrochloride salts are commonly prepared for purification and handling purposes. google.com Other pharmaceutically acceptable salts, such as those derived from hydrobromic acid, sulfuric acid, and various carboxylic acids, can also be prepared. researchgate.netgoogle.com

Table 2: Quaternization and Salt Formation Reactions

Reaction Type Reagent Product Type Reference
Quaternization Methyl iodide Quaternary ammonium iodide researchgate.net
Salt Formation HCl Hydrochloride salt google.com
Salt Formation Various acids Pharmaceutically acceptable salts researchgate.netgoogle.com

N-Demethylation and N-Oxidation Pathways

N-Demethylation: The methyl group on the tertiary amine can be removed through various N-demethylation procedures. The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method for the dealkylation of tertiary amines. thieme-connect.dethieme-connect.de This reaction proceeds through a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. Other reagents, such as chloroformates, followed by hydrolysis, can also achieve N-demethylation.

N-Oxidation: The tertiary nitrogen at N-3 can be oxidized to form the corresponding N-oxide. The oxidation of the closely related 9-azabicyclo[3.3.1]nonane to its N-oxyl radical (ABNO) is well-documented and highlights the accessibility of this oxidation state. organic-chemistry.orgacs.org Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides can be stable compounds or act as intermediates in further reactions. mdpi.com

Transformations Involving the Bicyclic Ring System

The 3-azabicyclo[3.3.1]nonane skeleton itself can undergo transformations, such as skeletal rearrangements. Photochemical irradiation of certain 3-azabicyclo[3.3.1]nonane derivatives can induce an unprecedented stereospecific skeletal cleavage, leading to the formation of novel heterotricyclic systems. rsc.orgrsc.org This rearrangement is believed to proceed through a 1,2-sigmatropic shift initiated by ketone excitation. rsc.org The presence of the nitrogen atom in the bicyclic framework is a requirement for this photochemical rearrangement. dntb.gov.ua Furthermore, the synthesis of the 3-azabicyclo[3.3.1]nonane ring system can be achieved through various routes, including tandem Michael addition-Claisen condensation cascades and intramolecular cyclizations, indicating the versatility of this scaffold in organic synthesis. documentsdelivered.comresearchgate.net

Ring Opening and Rearrangement Reactions

The strained bicyclic system of 3-azabicyclo[3.3.1]nonane derivatives can be susceptible to ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel molecular architectures.

One notable transformation is the unprecedented photochemical-induced cascading rearrangement of the 3-azabicyclo[3.3.1]nonane skeleton. rsc.orgthieme-connect.comnih.gov When certain 3-azabicyclo[3.3.1]nonane derivatives are subjected to ultraviolet light, they can undergo a stereospecific skeletal cleavage. rsc.orgnih.gov This process is initiated by the excitation of a ketone functionality, if present, leading to a 1,2-sigmatropic shift. nih.gov Subsequent radical-mediated ring closure can result in the formation of a novel heterotricyclic system. nih.gov The presence of the nitrogen atom in the bicyclic framework is a crucial requirement for this photochemical rearrangement to occur. rsc.org While this reaction has been demonstrated on derivatives of the 3-azabicyclo[3.3.1]nonane skeleton, the specific reactivity of this compound in such photochemical reactions would depend on the other substituents present on the molecule.

Another potential rearrangement pathway involves acid-assisted C-N bond cleavage. In the context of a palladium-catalyzed tandem diverted Tsuji-Trost process for the synthesis of 2-azabicyclo[3.3.1]nonanes, mechanistic studies have shown that an initial acid-promoted cleavage of a C-N bond can occur, forming a π-allyl palladium complex. escholarship.org This intermediate can then undergo further transformations. While this was observed in a synthetic route to a different isomer, it highlights the potential for C-N bond cleavage and subsequent rearrangement within the azabicyclo[3.3.1]nonane framework under acidic conditions.

Selective Functionalization of Unsubstituted Positions on the Azabicyclo[3.3.1]nonane Framework

The selective functionalization of the carbon skeleton of this compound, while preserving the core structure, is a key challenge in elaborating its molecular complexity. Methodologies for C-H functionalization offer a direct approach to installing new chemical handles on the bicyclic framework.

Recent advances have enabled the remote functionalization of C(sp³)–H bonds in cyclic amines. nih.gov Photoinduced radical cascade strategies, for instance, can be employed for the divergent functionalization of amides and protected amines. nih.gov These processes rely on the generation of electrophilic amidyl radicals and their subsequent transposition via a 1,5-hydrogen atom transfer, allowing for the introduction of various functional groups at distal positions. nih.gov While not yet specifically demonstrated on this compound, these methods hold promise for the selective modification of its framework.

Furthermore, strategies for the β-C–H bond functionalization of unprotected alicyclic amines have been developed. springernature.com These methods often involve the generation of endocyclic 1-azaallyl anions as key intermediates, which can then react with electrophiles. springernature.com The application of such a strategy to this compound could potentially allow for functionalization at positions β to the tertiary amine within the ring.

The development of practical synthetic routes to functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems often involves protection group strategies to achieve regioselectivity in further functionalization steps. thieme-connect.com This underscores the importance of controlling reactivity at different positions of the bicyclic scaffold.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The rigid, chair-chair or chair-boat conformation of the 3-azabicyclo[3.3.1]nonane skeleton imposes significant stereoelectronic constraints on chemical reactions, often leading to high levels of regioselectivity and stereoselectivity.

The stereochemistry of reactions on the 3-azabicyclo[3.3.1]nonane framework has been a subject of study. For instance, Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates with specific stereochemical outcomes. researchgate.net The conformational equilibrium of the resulting products can be influenced by the substituents, which in turn dictates the stereochemical course of further transformations. researchgate.net

In the synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes (isomers of the target compound), an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction has been shown to proceed with high stereoselectivity, generating up to six contiguous stereocenters. nih.gov This highlights the potential for achieving high stereocontrol in reactions involving the azabicyclo[3.3.1]nonane scaffold.

The stereoselectivity in reactions involving bicyclic amines can be influenced by the chiral nature of the amine itself. researchgate.net The tert-amino effect, for example, can be utilized in tandem condensation-cyclization reactions to prepare new chiral bicyclic systems with a high degree of stereocontrol. researchgate.net

Mechanistic Studies of Key Reactions and Reaction Intermediates

Understanding the mechanisms of reactions involving the 3-azabicyclo[3.3.1]nonane framework is crucial for predicting and controlling their outcomes.

As mentioned previously, a photochemical-induced rearrangement of the 3-azabicyclo[3.3.1]nonane skeleton proceeds through a proposed 1,2-sigmatropic shift followed by the formation of a radical intermediate. nih.gov The necessity of the nitrogen atom for this rearrangement suggests its involvement in stabilizing key intermediates or transition states. rsc.org

In the context of forming the 2-azabicyclo[3.3.1]nonane ring system, mechanistic studies of a diverted Tsuji-Trost process have provided insights into potential reaction pathways. escholarship.org The proposed mechanism involves an acid-assisted C-N bond cleavage to form a π-allyl palladium intermediate, which then undergoes a β-hydride elimination to generate a reactive diene. escholarship.org Subsequent intramolecular addition leads to the bicyclic product. escholarship.org Deuterium labeling studies have helped to elucidate the stereochemical course of the β-hydride elimination step. escholarship.org

The mechanism of formation of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one has been investigated to distinguish between a Mannich reaction pathway and a Michael addition pathway. nih.gov Experimental evidence suggested that the reaction proceeds through a Mannich reaction, as attempts to form the product directly from a potential Michael addition precursor were unsuccessful. nih.gov

Conclusion

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is a fascinating chemical entity that embodies the structural and synthetic potential of the 3-azabicyclo[3.3.1]nonane scaffold. While detailed characterization and application studies of this specific compound are not extensively documented, the established chemistry of its structural analogs highlights its promise as a valuable building block in organic synthesis and medicinal chemistry. The presence of two modifiable amine functionalities on a rigid bicyclic framework provides a versatile platform for the design and synthesis of novel molecules with potentially interesting biological activities. Future research into the synthesis, characterization, and application of This compound is warranted to fully unlock its potential in various scientific disciplines.

Applications of 3 Methyl 3 Aza Bicyclo 3.3.1 Non 9 Ylamine As a Chemical Scaffold and Building Block

Design and Synthesis of Derivatives for Chemical Research Tools and Ligands (Focus on Chemical Structure and Synthesis)

The synthetic utility of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine lies primarily in the reactivity of its C9-amino group. This primary amine can be readily functionalized through a variety of well-established chemical transformations to produce a library of derivatives. The synthesis of the parent amine typically proceeds from the corresponding ketone, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one. The ketone can be converted to its oxime, which is then reduced to yield the target primary amine.

Once obtained, the amine serves as a nucleophile for constructing a wide array of chemical tools and ligands. Common derivatization strategies focus on forming stable covalent bonds at the C9-amine position. For instance, acylation reactions with various acid chlorides or activated carboxylic acids are frequently employed to generate amide derivatives. researchgate.net This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the acyl group allows for the systematic probing of molecular interactions.

Another powerful synthetic route involves the conversion of the amine to an isothiocyanate. The resulting 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanates are highly reactive intermediates that readily engage with nucleophiles like alcohols and amines to produce thiocarbamates and thioureas, respectively. researchgate.net These reactions significantly expand the structural diversity of accessible derivatives from a single precursor. The predictable, rigid conformation of the bicyclic core ensures that the appended functional groups are held in a well-defined spatial orientation, a critical feature for designing selective ligands.

Table 1: Representative Synthetic Transformations of the 3-Azabicyclo[3.3.1]non-9-ylamine Scaffold This table is interactive. Click on the headers to sort.

Starting Material Reagent Product Type General Reaction
3-Methyl-3-azabicyclo[3.3.1]non-9-ylamine R-COCl (Acid Chloride) Amide Acylation
3-Methyl-3-azabicyclo[3.3.1]non-9-ylamine R-COOH, Coupling Agent Amide Amide Coupling
3-Methyl-3-azabicyclo[3.3.1]non-9-yl isothiocyanate R-OH (Alcohol) Thiocarbamate Addition

Role in the Construction of Complex Polycyclic Organic Molecules

The 3-azabicyclo[3.3.1]nonane framework is not only a scaffold for simple derivatization but also a key building block for assembling more complex polycyclic and cage-like molecules. Its rigid structure can be incorporated into larger systems through multicomponent reactions and cascade sequences that efficiently build molecular complexity.

One-pot tandem reactions, such as the Mannich annulation, can be used to construct the azabicyclononane skeleton directly from simpler starting materials like aromatic ketones, paraformaldehyde, and an amine. These methods often lead to highly substituted and complex polycyclic derivatives in a single synthetic operation. researchgate.net For example, Michael reactions involving piperidine (B6355638) derivatives can yield substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane carboxylates. researchgate.net

More advanced strategies employ cascade reactions to create unique, fused polycyclic systems. A notable example is the catalytic asymmetric cascade process that combines a chiral phosphonium (B103445) salt and a Lewis acid to construct complex aryl-fused N-bridged [3.3.1] ring systems. nih.gov This methodology highlights the scaffold's role in accessing structurally sophisticated molecules that are otherwise difficult to synthesize. Furthermore, the core bicyclic structure has been used as a template to assemble novel polyheterocyclic systems, such as the 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, formed through the dimerization of acyclic precursors. nih.gov These examples underscore the importance of the azabicyclononane unit as a robust organizational element for directing the assembly of intricate three-dimensional structures.

Integration into Novel Material Systems (e.g., Polymers, Functional Materials, Catalysis)

The integration of the 3-azabicyclo[3.3.1]nonane scaffold into material science applications is an emerging area. The rigid, well-defined geometry of this bicyclic unit can impart unique structural and physical properties to polymers and other functional materials.

In the realm of polymer chemistry, the polymerizability of bicyclic monomers is a topic of significant interest. However, the bicyclo[3.3.1]nonane skeleton, which exists in a stable dual chair conformation, is generally considered non-polymerizable via ring-opening polymerization due to low ring strain. mdpi.com Despite this, the core can be incorporated into polymer backbones through other methods. For example, a derivative of 3-methyl-3-azabicyclo[3.3.1]non-9-ylamine containing a second amine or hydroxyl group could act as a monomer in step-growth polymerizations. Bicyclic diamines can be reacted with carbonylating agents to form bicyclic ureas, which are known to undergo anionic polymerization to produce polyureas. mdpi.com

A more established application for related scaffolds is in the field of catalysis. Isomeric 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) derivatives have been identified as highly efficient and stable organocatalysts for the oxidation of alcohols. mdpi.com The catalytic activity stems from the stable nitroxyl (B88944) radical, whose reactivity is modulated by the bicyclic framework. By analogy, N-oxyl radicals derived from the 3-methyl-3-azabicyclo[3.3.1]nonane system could be developed as novel catalysts. Furthermore, ruthenium complexes have been shown to be effective catalysts for the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, presenting a cost-effective and simplified process compared to traditional reducing agents. google.com

Development of Spectroscopic Probes for Chemical Systems (Focus on Chemical Modification and Structure, not Biological Activity)

The C9-amine of this compound is an ideal attachment point for the synthesis of spectroscopic probes. By covalently linking the scaffold to a reporter molecule, such as a fluorophore or a radionuclide, chemists can create tools for imaging and sensing in chemical systems. The rigid bicyclic structure ensures a fixed distance and orientation between the scaffold and the reporter group, which can be crucial for probe design and function.

The synthesis of fluorescent probes has been demonstrated with isomeric azabicyclononane amines. researchgate.netnih.gov In these examples, a primary amine on the scaffold is condensed with a fluorophore such as dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD chloride) to yield a fluorescently labeled molecule. researchgate.net This synthetic principle is directly applicable to this compound, allowing for the creation of novel probes where the azabicyclononane unit can serve as a recognition element.

In addition to fluorescence, the scaffold is suitable for the development of radiotracers for techniques like Positron Emission Tomography (PET). nih.gov The synthesis involves attaching a positron-emitting isotope, such as Fluorine-18 (¹⁸F), to the molecule. This is often achieved through nucleophilic substitution of a suitable precursor, like a mesylate or tosylate derivative, with [¹⁸F]fluoride. nih.gov A wide range of isotopes, including ²H, ¹³C, and ¹²⁵I, can be incorporated to produce labeled compounds useful as diagnostic tools or monitoring agents in various chemical and physical studies. google.com

Future Prospects and Emerging Research Avenues in 3 Methyl 3 Aza Bicyclo 3.3.1 Non 9 Ylamine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of the 3-azabicyclo[3.3.1]nonane core has traditionally relied on multi-step classical methods. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

Key emerging approaches include:

Green Chemistry Platforms: Microwave irradiation and ultrasound are being employed to accelerate reactions, increase yields, and reduce the use of hazardous solvents. nih.govresearchgate.net These energy-efficient techniques offer rapid heating and enhanced reaction rates for constructing the bicyclic system. nih.govresearchgate.net

Domino and Tandem Reactions: One-pot methodologies that combine multiple reaction steps, such as Knoevenagel condensation, Michael addition, and aldol (B89426) or Mannich reactions, are being developed to improve atom economy and operational simplicity. researchgate.net The Mannich reaction, in particular, is a confirmed pathway for creating the 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, a related structure. benthamscience.com

Novel Cyclization Strategies: Researchers are exploring various cyclization reactions to build the bicyclic core. These include the Effenberger-type cyclization, which is an efficient route to the bicyclo[3.3.1]nonane ring system, as well as cycloaddition reactions and radical ring closures. rsc.org

Catalytic Methods: The use of ruthenium complexes as catalysts in the reduction of azabicyclo nonane (B91170) ketones represents a move towards more selective and efficient transformations. google.com This opens the door for developing catalytic asymmetric methods to control the stereochemistry of the amine and other substituents.

These advancements aim to make 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine and its derivatives more accessible for a broader range of scientific investigations.

Advanced Spectroscopic and Imaging Techniques for Chemical Systems

The complex three-dimensional structure and conformational flexibility of the 3-azabicyclo[3.3.1]nonane skeleton present significant characterization challenges. The molecule can exist in chair-chair, boat-chair, or twin-boat conformations, and the orientation of substituents is critical to its function. Advanced analytical techniques are crucial for unambiguously determining its structure.

Multidimensional and Multinuclear NMR Spectroscopy: While standard 1H and 13C NMR are foundational, advanced techniques are becoming indispensable. researchgate.net These include two-dimensional correlation experiments (COSY, HSQC, HMBC) for assigning all proton and carbon signals unambiguously. mdpi.com Furthermore, for heteroatom-substituted analogues, multinuclear NMR (e.g., 15N and 77Se) provides direct insight into the electronic environment of the bicyclic core. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the solid-state conformation and relative stereochemistry of these molecules. nih.govresearchgate.net It has been used to confirm the flattened chair-chair conformation of related 3-azabicyclo[3.3.1]nonan-9-ols and to analyze the impact of intermolecular forces like hydrogen bonding on the crystal packing. researchgate.netnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. nih.gov

The combination of these techniques is vital for correlating the specific 3D structure of these compounds with their chemical reactivity and properties.

Computational Design and Predictive Modeling of Reactivity and Structure

Computational chemistry is an increasingly powerful tool for complementing experimental work on azabicyclo[3.3.1]nonane systems. Predictive modeling allows for the rational design of new derivatives and a deeper understanding of their behavior.

Molecular Mechanics (MMX): This method is used to study the conformational preferences of 3-azabicyclo[3.3.1]nonane derivatives. For example, calculations on 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols have been used to estimate the energetic contributions of various conformations, which show good correlation with experimental NMR data. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to study non-covalent interactions, such as improper hydrogen bonds, which can significantly influence the conformational stability of the bicyclic system. rsc.org For instance, in the protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character was identified, contributing to its stability. rsc.org

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like biodegradability based on molecular fragments. d-nb.info Such models can guide the design of more environmentally benign derivatives for industrial applications.

These computational approaches enable researchers to screen virtual libraries of compounds, predict their properties, and gain insights into reaction mechanisms, thereby accelerating the discovery and development process.

Expansion of Non-Medicinal Applications in Fundamental Chemical Sciences

The unique structural and electronic features of the azabicyclo[3.3.1]nonane framework make it an attractive scaffold for applications beyond medicine, particularly in catalysis and supramolecular chemistry.

Ligands for Transition Metal Complexes: The rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold forms stable complexes with transition metals like copper, nickel, and palladium. researchgate.net The defined coordination space endowed by the bicyclic structure can lead to high selectivity in complexation. researchgate.net This suggests that this compound could serve as a versatile ligand in catalysis or for the construction of metal-organic frameworks.

Asymmetric Catalysis: Derivatives of bicyclo[3.3.1]nonane are being explored for use in asymmetric catalysis, where the chiral scaffold can induce stereoselectivity in chemical reactions. rsc.orgresearchgate.net

Molecular Receptors and Tweezers: The cage-like structure of these compounds makes them suitable candidates for development as ion receptors or "molecular tweezers." rsc.orgresearchgate.net They can be functionalized to create specific binding pockets for ions or small molecules, with potential applications in sensing and separation science.

Future research will likely focus on tailoring the this compound structure to optimize its performance in these fundamental chemical science roles.

Development of Smart Materials Incorporating the Azabicyclo[3.3.1]nonane Core

An emerging and exciting frontier is the incorporation of azabicyclo[3.3.1]nonane derivatives into advanced materials. The rigidity and functionalizable nature of the scaffold are key attributes for creating materials with novel properties.

Responsive Polymers: Bicyclic amino acid derivatives with similar constrained structures are being explored for incorporation into polymer matrices. These materials can be designed to change their properties, such as shape or solubility, in response to external stimuli like temperature or pH. The amine functionality in this compound provides a convenient handle for polymerization or grafting onto polymer backbones.

Nanomaterials: The compound can serve as a building block or precursor in the synthesis of advanced materials, including specialized polymers and nanomaterials. evitachem.com Its defined three-dimensional structure could be used to template the growth of nanoparticles or to create porous materials with highly specific recognition sites.

The development of "smart" materials based on this scaffold could lead to innovations in fields ranging from controlled-release systems and chemical sensors to self-healing materials.

Interactive Research Summary

The following table summarizes the key research findings and future directions discussed in this article.

SectionKey Research AreaEmerging Techniques & ApproachesPotential Future Outcomes
6.1Novel SynthesisMicrowave & Ultrasound Irradiation, Domino Reactions, Ruthenium CatalysisMore efficient, sustainable, and scalable access to derivatives.
6.2Advanced AnalysisMultidimensional NMR (COSY, HSQC), X-ray Diffraction, Multinuclear NMR (15N)Unambiguous structural and conformational determination.
6.3Computational ModelingMolecular Mechanics (MMX), QTAIM, Predictive QSARRational design of new compounds and prediction of properties.
6.4Fundamental ScienceLigand design for metal complexes, Asymmetric catalysis, Molecular receptorsNew catalysts, sensors, and separation agents.
6.5Smart MaterialsIncorporation into polymer matrices, Nanomaterial synthesisStimuli-responsive polymers and functional nanomaterials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.